![molecular formula C12H14Cl2Ti B11938000 Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL T246506 is a chemical compound with the molecular formula C12H14Cl2Ti. It is a titanium-based compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research
Preparation Methods
The synthetic routes and reaction conditions for RCL T246506 are not extensively documented. it is typically synthesized through organometallic chemistry techniques involving titanium. The preparation methods may involve the reaction of titanium tetrachloride with organic ligands under controlled conditions to form the desired compound. Industrial production methods for such compounds often require stringent conditions to ensure purity and yield.
Chemical Reactions Analysis
RCL T246506 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: RCL T246506 can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RCL T246506 has several scientific research applications, including:
Chemistry: It is used in the study of organometallic chemistry and catalysis. Researchers explore its reactivity and potential as a catalyst in various chemical reactions.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: RCL T246506 is used in industrial processes that require titanium-based catalysts or reagents.
Mechanism of Action
The mechanism of action of RCL T246506 involves its interaction with molecular targets and pathways. As a titanium-based compound, it can coordinate with various ligands and participate in catalytic cycles. The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological interactions.
Comparison with Similar Compounds
RCL T246506 can be compared with other titanium-based compounds, such as:
Titanium tetrachloride (TiCl4): A common titanium compound used in various industrial processes.
Titanocene dichloride (C10H10Cl2Ti): Another organometallic titanium compound with applications in catalysis and materials science.
RCL T246506 is unique due to its specific molecular structure and reactivity, which may offer distinct advantages in certain applications compared to other similar compounds .
Properties
Molecular Formula |
C12H14Cl2Ti |
|---|---|
Molecular Weight |
277.01 g/mol |
InChI |
InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
HAEBMOGKTDSWHJ-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


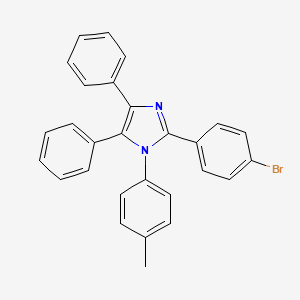
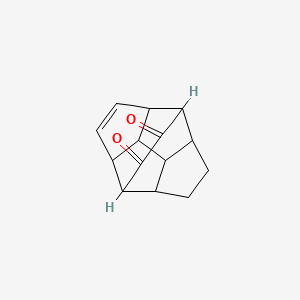

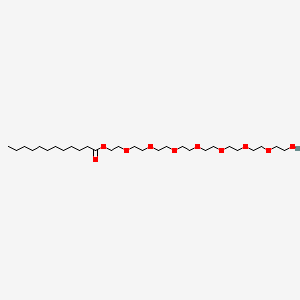
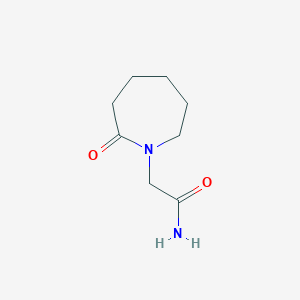


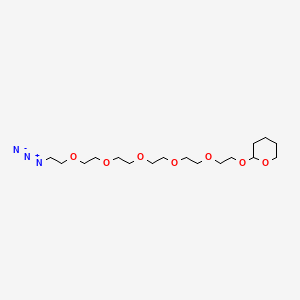
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
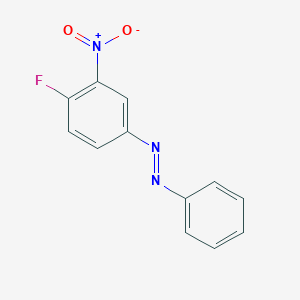

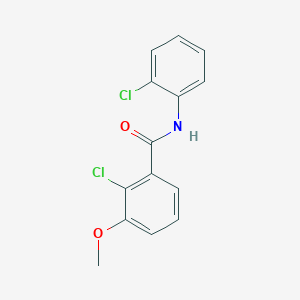
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)
